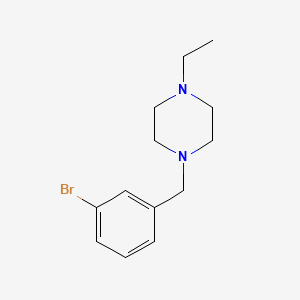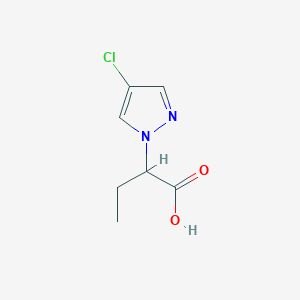
4-(dipropylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dipropylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has the potential to be used in a wide range of research applications. In
Wissenschaftliche Forschungsanwendungen
Alternative Products in Reactions Involving Related Compounds : A study by Krauze et al. (2007) discusses the creation of alternative products, including derivatives similar to the compound , through one-pot cyclocondensation reactions. This research highlights the compound's potential role in the synthesis of novel organic structures (Krauze et al., 2007).
Synthesis of Pyridine and Pyrimidine Derivatives : Mohamed et al. (2013) synthesized various pyridine and pyrimidine rings incorporating benzothiazole moiety, a structure related to the compound . This indicates its potential application in creating novel heterocyclic compounds (Mohamed et al., 2013).
Aggregation Enhanced Emission Properties : Srivastava et al. (2017) explored compounds with structures similar to "4-(dipropylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide" and their luminescent properties. They found that these compounds have aggregation enhanced emission (AEE) and multi-stimuli-responsive properties, suggesting potential applications in optoelectronics and sensor technology (Srivastava et al., 2017).
Synthesis and Anticancer Activity of Co(II) Complexes : Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes with compounds structurally similar to the one . These complexes showed potential anticancer activity, indicating a possible application in medical research (Vellaiswamy & Ramaswamy, 2017).
Nonaqueous Capillary Electrophoresis of Related Substances : Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for compounds including derivatives of pyridin-2-yl, which is part of the compound's structure. This research suggests applications in analytical chemistry for quality control (Ye et al., 2012).
Antimalarial Sulfonamides and COVID-19 Drug Research : Fahim and Ismael (2021) investigated sulfonamide derivatives, similar to the compound , for their antimalarial activity and potential application as COVID-19 drugs. This research indicates its relevance in pharmaceutical applications (Fahim & Ismael, 2021).
Synthesis and Characterization of Metal Complexes : Orie, Ike, and Nzeneri (2021) focused on the synthesis and characterization of metal complexes involving compounds structurally related to the one . The research aims to increase biological and catalytic potential, suggesting applications in the pharmaceutical and chemical industries (Orie et al., 2021).
Eigenschaften
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-13-25(14-4-2)30(27,28)17-10-8-16(9-11-17)20(26)24-21-23-19(15-29-21)18-7-5-6-12-22-18/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLMESIMHFWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2564103.png)
![(5Z)-1-butyl-5-{[(4-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2564104.png)

![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![2-Chloro-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2564112.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)
![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)
